molecular formula C25H22N2O5S B306486 4-(5-{[3-(2-Methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-3-methylbenzoic acid

4-(5-{[3-(2-Methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-3-methylbenzoic acid

Cat. No. B306486
M. Wt: 462.5 g/mol
InChI Key: UCPNLUMDFFZLIH-JXJWTFEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-{[3-(2-Methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-3-methylbenzoic acid, also known as MMFD, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-(5-{[3-(2-Methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-3-methylbenzoic acid is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, suggesting that it may have anti-inflammatory properties.
Biochemical and Physiological Effects
This compound has been shown to exhibit significant cytotoxicity against cancer cells, with IC50 values ranging from 1.5 to 5.0 μM. It has also been shown to induce apoptosis in cancer cells, as evidenced by the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP). This compound has also been shown to inhibit the activity of COX-2, suggesting that it may have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The main advantage of 4-(5-{[3-(2-Methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-3-methylbenzoic acid is its potent cytotoxicity against cancer cells, making it a promising candidate for the development of new drugs for the treatment of cancer. However, its cytotoxicity also poses a potential limitation, as it may exhibit toxicity towards normal cells. Further studies are needed to determine the optimal dosage and administration route for this compound to minimize its toxicity towards normal cells.

Future Directions

For research on 4-(5-{[3-(2-Methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-3-methylbenzoic acid include the development of new derivatives with improved potency and selectivity towards cancer cells, the investigation of its potential applications in the treatment of other diseases, such as inflammation and infection, and the elucidation of its mechanism of action. Additionally, studies are needed to determine the pharmacokinetic and pharmacodynamic properties of this compound, as well as its toxicity profile in vivo.

Synthesis Methods

The synthesis method of 4-(5-{[3-(2-Methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-3-methylbenzoic acid involves the reaction of 3-methylbenzoic acid with 2-furoic acid and thiosemicarbazide in the presence of acetic anhydride. The resulting compound is then treated with phenylhydrazine and methoxyethyl bromide to obtain this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it a viable candidate for further research.

Scientific Research Applications

4-(5-{[3-(2-Methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-3-methylbenzoic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant cytotoxicity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to possess anti-inflammatory and antimicrobial properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.

properties

Molecular Formula

C25H22N2O5S

Molecular Weight

462.5 g/mol

IUPAC Name

4-[5-[(Z)-[3-(2-methoxyethyl)-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]-3-methylbenzoic acid

InChI

InChI=1S/C25H22N2O5S/c1-16-14-17(24(29)30)8-10-20(16)21-11-9-19(32-21)15-22-23(28)27(12-13-31-2)25(33-22)26-18-6-4-3-5-7-18/h3-11,14-15H,12-13H2,1-2H3,(H,29,30)/b22-15-,26-25?

InChI Key

UCPNLUMDFFZLIH-JXJWTFEASA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(O2)/C=C\3/C(=O)N(C(=NC4=CC=CC=C4)S3)CCOC

SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(O2)C=C3C(=O)N(C(=NC4=CC=CC=C4)S3)CCOC

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(O2)C=C3C(=O)N(C(=NC4=CC=CC=C4)S3)CCOC

Origin of Product

United States

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